molecular formula C21H26N4O3S B2468667 Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxylate CAS No. 869343-04-4

Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxylate

Cat. No.: B2468667
CAS No.: 869343-04-4
M. Wt: 414.52
InChI Key: XONRSEMPUHXCAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxylate is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a substituted piperidine carboxylate ester. This structure integrates multiple pharmacophoric elements:

  • A thiazolo-triazole hybrid ring with a hydroxyl (-OH) and methyl (-CH₃) substituent, contributing to hydrogen bonding and hydrophobic interactions.
  • A piperidine-4-carboxylate ester, which may influence bioavailability and metabolic stability.

Properties

IUPAC Name

ethyl 1-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3-methylphenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3S/c1-4-28-20(27)15-8-10-24(11-9-15)17(16-7-5-6-13(2)12-16)18-19(26)25-21(29-18)22-14(3)23-25/h5-7,12,15,17,26H,4,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONRSEMPUHXCAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(C2=CC=CC(=C2)C)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

Thiazole, a parent material for this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. This suggests that the compound may have similar solubility properties, which could impact its bioavailability.

Action Environment

The action environment of the compound can influence its efficacy and stability. For instance, the activation barrier of the compound can be overcome under reaction conditions such as heating. .

Biochemical Analysis

Biological Activity

Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxylate is a complex organic compound notable for its unique structural features and potential biological activities. The compound's intricate architecture suggests significant interactions with biological systems, which may lead to various therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C21_{21}H26_{26}N4_{4}O3_{3}S
  • Molecular Weight : 414.5 g/mol
  • CAS Number : 869343-04-4

Case Studies and Research Findings

  • Antitubercular Activity : A related compound demonstrated marked activity against Mycobacterium tuberculosis in initial evaluations, suggesting that this compound may also possess similar effects. This is particularly relevant given the rising incidence of drug-resistant tuberculosis strains .
  • Inhibition of Enzymatic Activity : Compounds with piperidine and thiazole moieties have shown promise in inhibiting enzymes critical for bacterial survival. For example, studies have indicated that certain thiazole derivatives inhibit bacterial cell wall synthesis .
  • Cytotoxicity Studies : Preliminary cytotoxicity assays on related compounds suggest potential anti-cancer properties. These compounds often interact with cellular pathways involved in apoptosis and cell cycle regulation .

While specific mechanisms for this compound are not fully elucidated, it is hypothesized that the compound interacts with biological targets through:

  • Hydrogen bonding due to hydroxyl groups.
  • Electrophilic interactions facilitated by the thiazole and triazole rings.

These interactions may lead to the inhibition of target proteins essential for microbial growth or cancer cell proliferation.

Comparative Biological Activities of Related Compounds

Compound NameStructureBiological ActivityReference
Compound AStructure AAntimicrobial against M. tuberculosis
Compound BStructure BCytotoxic against cancer cells
Ethyl 1...Current CompoundPotential antimicrobial & cytotoxicityThis study

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the thiazole-triazole moiety.
  • Coupling reactions with piperidine derivatives.
  • Esterification to yield the final product.

Comparison with Similar Compounds

Table 1: Key Structural Differences Between the Target Compound and Analogs

Compound Name Core Structure Substituents Functional Groups
Target Compound Thiazolo[3,2-b][1,2,4]triazole 6-OH, 2-CH₃, m-tolyl, piperidine-4-carboxylate Hydroxyl, ester, methyl
Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate 1,2,3-Triazole 6-Cl-pyridylmethyl, ethoxymethyleneamino Chloro, ethoxy, amine
Hypothetical Lumped Surrogate (based on lumping strategy) Triazole/thiazole hybrid Variable alkyl/aryl groups Hydroxyl, ester, halogen

Key Observations :

  • The 6-hydroxy group may facilitate hydrogen bonding, contrasting with the chloro substituent in the pyridylmethyl analog, which prioritizes hydrophobic interactions .

Key Insights :

  • The target compound’s synthesis may require regioselective cyclization due to the fused thiazolo-triazole system, increasing complexity compared to simpler triazole derivatives .
  • Crystallographic refinement using programs like SHELXL would be critical for resolving its stereochemistry and intermolecular interactions .

Bioactivity and Physicochemical Properties

Table 3: Bioactivity and Property Predictions

Property Target Compound Pyridylmethyl Triazole Analog Lumped Surrogate Model
LogP (lipophilicity) Moderate (due to m-tolyl and ester) High (chloro and pyridyl groups) Variable (depends on substituents)
Bioactivity Potential enzyme inhibition (hydroxyl group) Insecticidal/nematocidal activity Generalized agrochemical activity
Metabolic Stability Ester group may enhance hydrolysis resistance Ethoxy group susceptible to oxidation Model-dependent degradation pathways

Key Observations :

  • The piperidine-4-carboxylate ester in the target compound could improve metabolic stability compared to ethoxy-containing analogs .
  • The lumping strategy (grouping structurally similar compounds) suggests the target may share reaction pathways or degradation mechanisms with other triazole/thiazole hybrids .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.